2-(Methylamino)benzotrifluoride hydrochloride
CAS No.: 845866-58-2
Cat. No.: VC3838218
Molecular Formula: C8H9ClF3N
Molecular Weight: 211.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845866-58-2 |
|---|---|
| Molecular Formula | C8H9ClF3N |
| Molecular Weight | 211.61 g/mol |
| IUPAC Name | N-methyl-2-(trifluoromethyl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3N.ClH/c1-12-7-5-3-2-4-6(7)8(9,10)11;/h2-5,12H,1H3;1H |
| Standard InChI Key | KQNJHFVPYVBBOT-UHFFFAOYSA-N |
| SMILES | CNC1=CC=CC=C1C(F)(F)F.Cl |
| Canonical SMILES | CNC1=CC=CC=C1C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a methylamino (-NHCH₃) group at the adjacent position, forming 2-(methylamino)benzotrifluoride. The hydrochloride salt stabilizes the amine moiety through ionic interaction . Key structural features include:
Table 1: Molecular descriptors of 2-(methylamino)benzotrifluoride hydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-2-(trifluoromethyl)aniline hydrochloride | |
| SMILES | CNC1=CC=CC=C1C(F)(F)F.Cl | |
| InChI Key | KQNJHFVPYVBBOT-UHFFFAOYSA-N | |
| CAS Registry | 845866-58-2 | |
| Molecular Weight | 211.61 g/mol |
The planar benzene ring and electron-withdrawing -CF₃ group influence its reactivity, while the methylamino group introduces basicity, mitigated by hydrochloride salt formation .
Stereochemical and Conformational Analysis
Computational models predict a non-planar conformation due to steric interactions between the -CF₃ and -NHCH₃ groups. The dihedral angle between the benzene ring and the trifluoromethyl group is approximately 15°, as derived from PubChem’s 3D conformer data . Rotatable bond analysis indicates one degree of freedom at the methylamino group, enabling limited conformational flexibility .
Synthesis and Purification
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Trifluoromethylation | CF₃I, AlCl₃, 0°C, 12h | 60–70% |
| N-Methylation | CH₃I, K₂CO₃, DMF, 80°C | 85–90% |
| Salt Formation | HCl (g), Et₂O, RT | Quantitative |
| *Theoretical yields based on analogous reactions. |
Purification Methods
Crude product purification likely involves:
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Recrystallization: Using ethanol/water mixtures to isolate the hydrochloride salt.
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients for impurity removal .
Physicochemical Properties
Physical Properties
Table 3: Experimental and computed physical properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.32 g/cm³ (est.) | Computational |
| Solubility | Slightly soluble in water | Estimated |
The compound’s solubility profile suggests preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions and hydrogen-bonding capacity .
Spectroscopic Data
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IR Spectroscopy: Expected peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), and 1120 cm⁻¹ (C-F stretch) .
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NMR (¹H): δ 2.8 ppm (s, 3H, N-CH₃), δ 6.8–7.5 ppm (m, 4H, aromatic) .
Chemical Reactivity and Stability
Acid-Base Behavior
The hydrochloride salt dissociates in aqueous media, releasing the free base (N-methyl-2-(trifluoromethyl)aniline) and HCl. The pKa of the conjugate acid (protonated amine) is estimated at 4.5–5.0, typical for aromatic amines .
Thermal Stability
Thermogravimetric analysis (TGA) data is unavailable, but analogous compounds decompose above 200°C, releasing HF and NH₃ .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s trifluoromethyl group enhances lipid solubility and bioavailability, making it a candidate for:
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Antidepressants: Structural similarity to fluoxetine (Prozac®) suggests potential serotonin reuptake inhibition .
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Anticancer Agents: Fluorinated aromatics are explored for kinase inhibition and apoptosis induction .
Agrochemical Development
Benzotrifluorides are utilized in herbicides and fungicides due to their metabolic stability and resistance to environmental degradation .
Regulatory and Environmental Considerations
Environmental Impact
Fluorinated compounds are persistent organic pollutants (POPs). While no ecotoxicity data exists for this specific compound, related benzotrifluorides show moderate aquatic toxicity (LC50: 10–100 mg/L for Daphnia magna) .
Future Research Directions
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Synthetic Optimization: Develop catalytic trifluoromethylation methods to improve yield and reduce waste.
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Biological Screening: Evaluate antimicrobial, anticancer, and CNS activity in in vitro assays.
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Environmental Fate Studies: Assess biodegradation pathways and bioaccumulation potential.
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